A Technical Guide to the Structure Elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
A Technical Guide to the Structure Elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
This guide provides an in-depth technical framework for the structural elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the analytical techniques and methodologies required for the unambiguous characterization of this target molecule.
Introduction to the Pyrrolo[3,2-d]pyrimidine Core
The pyrrolo[3,2-d]pyrimidine system, an isomer of purine, is a privileged scaffold in the design of therapeutic agents.[3] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets.[3] The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the 5H-pyrrolo[3,2-d]pyrimidine core is anticipated to modulate the electronic properties and biological activity of the molecule, making its precise structural confirmation a critical step in any research and development workflow.
This guide will detail a multi-pronged analytical approach for the structure elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Mass Spectrometry: Determining the Molecular Mass and Formula
Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound and gaining insights into its elemental composition. For 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Expected Mass Spectrum Data
The molecular formula for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is C6H4ClN3O, with a calculated monoisotopic mass of approximately 169.0043 g/mol .[5] A key feature to anticipate in the mass spectrum is the isotopic pattern characteristic of a chlorine-containing compound. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.[6][7]
| Ion | Expected m/z (Monoisotopic) | Relative Abundance |
| [M]⁺ (C6H4³⁵ClN3O) | ~169.0043 | 100% |
| [M+2]⁺ (C6H4³⁷ClN3O) | ~171.0014 | ~33% |
Table 1: Predicted high-resolution mass spectrometry data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.
Experimental Protocol: High-Resolution Mass Spectrometry
A detailed protocol for acquiring high-resolution mass spectrometry data is as follows:
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Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Data Acquisition: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass of the molecular ion and confirm the characteristic isotopic pattern of a monochlorinated compound. The measured mass should be within 5 ppm of the theoretical mass for the proposed molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments will be essential for the complete structural assignment of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is expected to show signals corresponding to the protons on the pyrrole and pyrimidine rings, as well as the hydroxyl and amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the pyrimidine ring, the chlorine atom, and the hydroxyl group.
For comparison, the reported ¹H NMR data for the closely related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6 is: δ 12.43 (s, 1H, NH), 8.61 (s, 1H, H2), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).[8] The introduction of a hydroxyl group at C6 is expected to shift the signals of the neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.7 | s | - | Pyrimidine proton, deshielded by adjacent nitrogen atoms. |
| H-7 | ~7.8 | d | ~3.0 | Pyrrole proton, deshielded by the fused pyrimidine ring. |
| NH (N-5) | ~12.5 | br s | - | Pyrrole NH proton, likely broad and exchangeable with D₂O. |
| OH (C-6) | Variable | br s | - | Hydroxyl proton, chemical shift is concentration and solvent dependent, exchangeable with D₂O. |
Table 2: Predicted ¹H NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in DMSO-d6.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromaticity of the fused ring system.
The reported ¹³C NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6 is: δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[8] The presence of the hydroxyl group at C6 in the target molecule will cause a significant downfield shift for C6 and influence the chemical shifts of the surrounding carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-4 | ~152 |
| C-4a | ~125 |
| C-6 | ~155 |
| C-7 | ~135 |
| C-7a | ~103 |
Table 3: Predicted ¹³C NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in DMSO-d6.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically used.[7]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
2D NMR Experiments: To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations should be performed.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C=C bonds.
Expected IR Absorption Bands
The reported IR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine shows peaks at 3128, 3078, 2979, and 1621 cm⁻¹.[8] The addition of the hydroxyl group in the target molecule will introduce a characteristic O-H stretching band.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl group) |
| 3200-3100 | Medium | N-H stretch (pyrrole) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1620 | Strong | C=N and C=C ring stretching |
| ~1300 | Strong | C-O stretch |
Table 4: Predicted characteristic infrared absorption bands for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6] For the KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press it into a thin, transparent pellet.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] A background scan should be performed prior to analyzing the sample.
-
Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of the functional groups present in the molecule.
Integrated Structure Elucidation Workflow
The definitive structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is established by integrating the data from all the aforementioned analytical techniques. The workflow diagram below illustrates this integrated approach.
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- 3. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol | 1516103-67-5 [smolecule.com]
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